molecular formula C16H14N2O2S B5841858 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No. B5841858
M. Wt: 298.4 g/mol
InChI Key: VWAAQFHFTMNBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one, also known as EBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBT is a heterocyclic compound that contains a benzothiazinone core structure and an ethoxyphenylamino group attached to it.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used in the development of diagnostic tools for the detection of diseases such as tuberculosis. In agriculture, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been used as a fungicide to control plant diseases. In environmental science, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been used as a fluorescent probe for the detection of heavy metals in water.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one varies depending on its application. In medicine, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA gyrase, which are involved in DNA replication and cell division. This inhibition leads to the arrest of cell growth and division, ultimately resulting in cell death. In agriculture, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one acts as a fungicide by inhibiting the growth of fungal cells. In environmental science, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one acts as a fluorescent probe by binding to heavy metals and emitting fluorescence.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to have various biochemical and physiological effects. In medicine, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. In agriculture, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to inhibit the growth of fungal cells, leading to the prevention of plant diseases. In environmental science, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to bind to heavy metals, leading to their detection and removal from water.

Advantages and Limitations for Lab Experiments

2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has several advantages and limitations for lab experiments. One advantage is its high solubility in various solvents, making it easy to work with in the lab. Another advantage is its stability, which allows for long-term storage. A limitation is its potential toxicity, which requires careful handling and monitoring during lab experiments. Another limitation is its limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research involving 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one. One direction is the development of new applications for 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one in medicine, agriculture, and environmental science. Another direction is the optimization of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one synthesis methods to improve yield and reduce costs. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one and its potential toxicity. Finally, the development of new derivatives of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one may lead to improved properties and applications.
Conclusion:
In conclusion, 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties in medicine, act as a fungicide in agriculture, and act as a fluorescent probe in environmental science. Further research is needed to fully understand the potential applications and limitations of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one.

Synthesis Methods

2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one can be synthesized using various methods, including the reaction between 2-aminothiophenol and 4-ethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. Another method involves the reaction between 2-aminothiophenol and 4-ethoxybenzoyl chloride in the presence of triethylamine. The synthesis of 2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one is a multi-step process that requires careful monitoring of reaction conditions to obtain a high yield of the final product.

properties

IUPAC Name

2-(4-ethoxyanilino)-3,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)17-16-18-14-6-4-3-5-13(14)15(19)21-16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAQFHFTMNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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